N-cyclohexyl-3-[4-(ethylsulfamoyl)phenyl]propanamide
Overview
Description
N-cyclohexyl-3-[4-(ethylsulfamoyl)phenyl]propanamide is an organic compound that features a cyclohexyl group, a sulfonyl group, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-[4-(ethylsulfamoyl)phenyl]propanamide typically involves the following steps:
Formation of the Sulfonyl Group: The sulfonyl group can be introduced by reacting an appropriate aromatic compound with a sulfonyl chloride in the presence of a base.
Amide Formation: The amide group is formed by reacting the sulfonylated aromatic compound with an amine under suitable conditions, often using coupling reagents like EDCI or DCC.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a nucleophilic substitution reaction where a cyclohexyl halide reacts with the amide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-[4-(ethylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-cyclohexyl-3-[4-(ethylsulfamoyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-[4-(ethylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, modulating their activity. The amide group can form hydrogen bonds with biological molecules, affecting their function. The cyclohexyl group can influence the compound’s lipophilicity and membrane permeability, enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-3-{4-[(methylamino)sulfonyl]phenyl}propanamide
- N-cyclohexyl-3-{4-[(propylamino)sulfonyl]phenyl}propanamide
- N-cyclohexyl-3-{4-[(butylamino)sulfonyl]phenyl}propanamide
Uniqueness
N-cyclohexyl-3-[4-(ethylsulfamoyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylamino group, in particular, may enhance its interaction with biological targets compared to similar compounds with different alkyl groups.
Properties
IUPAC Name |
N-cyclohexyl-3-[4-(ethylsulfamoyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-2-18-23(21,22)16-11-8-14(9-12-16)10-13-17(20)19-15-6-4-3-5-7-15/h8-9,11-12,15,18H,2-7,10,13H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEMSSDSLLGIRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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